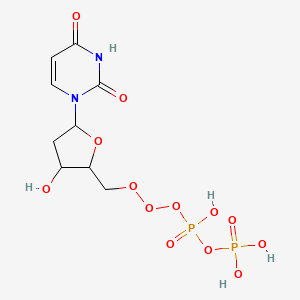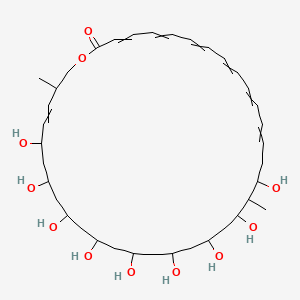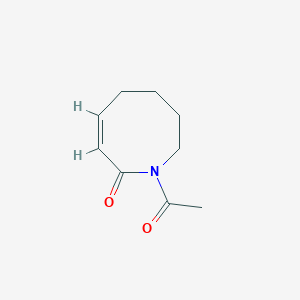
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one is a chemical compound that belongs to the class of azocines, which are eight-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as a substituted cyclohexanone, which undergoes a series of reactions including acetylation and cyclization to form the azocine ring. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反应分析
Types of Reactions
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
1-acetyl-2,3,4,5-tetrahydroazocin-8-one: Similar in structure but lacks the (6Z) configuration.
1-acetyl-2,3,4,5-tetrahydroazocin-7-one: Differing in the position of the acetyl group.
1-acetyl-2,3,4,5-tetrahydroazocin-6-one: Another positional isomer.
Uniqueness
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one is unique due to its specific (6Z) configuration, which can influence its reactivity and interaction with molecular targets. This configuration may confer distinct properties that are not observed in its isomers, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one |
InChI |
InChI=1S/C9H13NO2/c1-8(11)10-7-5-3-2-4-6-9(10)12/h4,6H,2-3,5,7H2,1H3/b6-4- |
InChI 键 |
BWFROIJTDGGSDK-XQRVVYSFSA-N |
手性 SMILES |
CC(=O)N1CCCC/C=C\C1=O |
规范 SMILES |
CC(=O)N1CCCCC=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
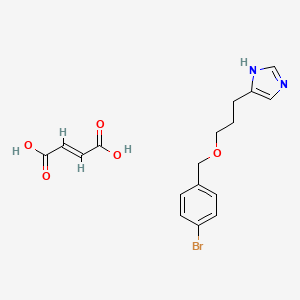
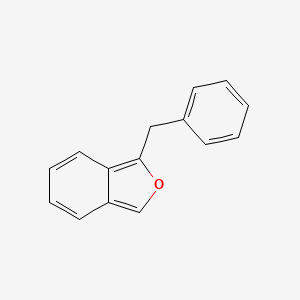
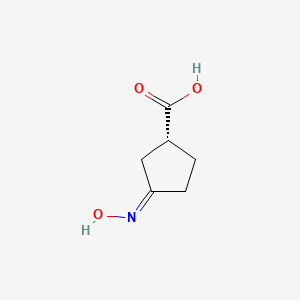

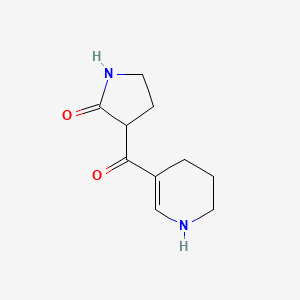



![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
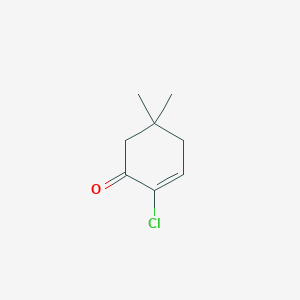
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
